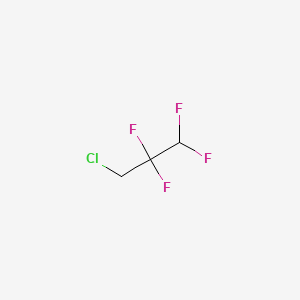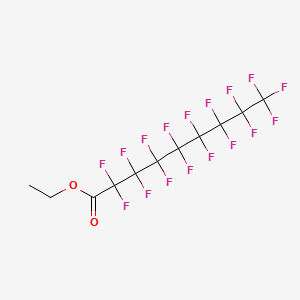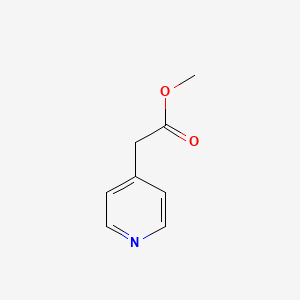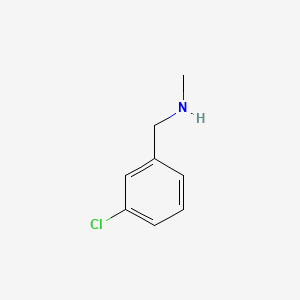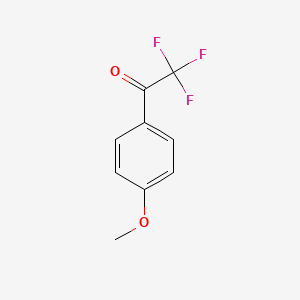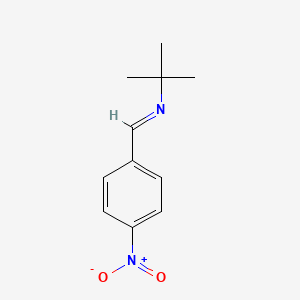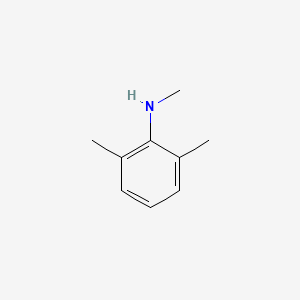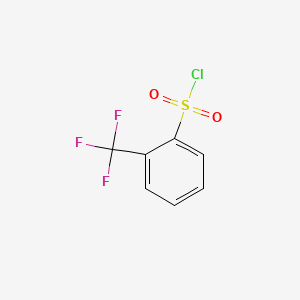
5-Methylazepan-2-one
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of 5-Methylazepan-2-one is C7H13NO. The InChI code for this compound is 1S/C7H13NO/c1-6-2-3-7(9)8-5-4-6/h6H,2-5H2,1H3,(H,8,9).Physical And Chemical Properties Analysis
5-Methylazepan-2-one is a white crystalline solid. It has a molecular weight of 127.18 g/mol. It is soluble in water and organic solvents. The melting point of this compound is reported to be between 41-43 degrees Celsius .Applications De Recherche Scientifique
Organic Synthesis
Scientific Field
This application falls under the field of Organic Synthesis .
Summary of the Application
5-Methylazepan-2-one is used as a starting material in the synthesis of various organic compounds. It’s particularly useful in reactions involving the formation of carbon-nitrogen bonds .
Methods of Application
One method involves the use of 5-Methylazepan-2-one in the Beckmann rearrangement, a reaction that transforms a ketoxime to an amide . In this case, 5-Methylazepan-2-one is derived from 2-methylcyclohexanone via thionyl chloride/dry dioxane mediated Beckmann rearrangement .
Results or Outcomes
The Beckmann rearrangement of 5-Methylazepan-2-one yields some (E)-3-arylidene-7-methylazepan-2-ones . The yield of this reaction is moderate, and the synthesized compounds were confirmed based on spectral (IR, NMR and mass) as well as elemental analysis results .
Medicinal Chemistry
Scientific Field
This application falls under the field of Medicinal Chemistry .
Summary of the Application
5-Methylazepan-2-one has been found to have potential applications in the development of new drugs. It’s particularly relevant in the study of immune-checkpoint inhibitors in patients with acute myocardial infarction .
Methods of Application
In this study, the levels of 5-Methylazepan-2-one in the plasma of patients with acute myocardial infarction were measured and correlated with the patients’ clinical outcomes .
Results or Outcomes
The study found that a high baseline level of 5-Methylazepan-2-one could reduce the 1-year incidence of major adverse cardiovascular events and heart failure events in patients with acute myocardial infarction . This suggests that 5-Methylazepan-2-one could serve as a predictive biomarker for these conditions .
Safety And Hazards
Propriétés
IUPAC Name |
5-methylazepan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-6-2-3-7(9)8-5-4-6/h6H,2-5H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXYQVGFHMYTNBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=O)NCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20944735 | |
| Record name | 4-Methyl-3,4,5,6-tetrahydro-2H-azepin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20944735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methylazepan-2-one | |
CAS RN |
2210-07-3 | |
| Record name | 2H-Azepin-2-one, hexahydro-5-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002210073 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methyl-3,4,5,6-tetrahydro-2H-azepin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20944735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

